Journal Name:Inorganic and Nano-Metal Chemistry
Journal ISSN:2470-1556
IF:1.514
Journal Website:https://www.tandfonline.com/loi/lsrt21
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:47
Publishing Cycle:
OA or Not:Not
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2022-01-19 , DOI:
10.1039/D2RP90002E
The first page of this article is displayed as the abstract.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B2RP90003C
The first page of this article is displayed as the abstract.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B5RP90017D
Problem Based Learning (PBL) and Concept Mapping (CM) have parallel purposes, both based on a constructivist view of learning. In a Faculty of Medicine, PBL and CM have been applied together as the main learning modes. This provided an opportunity to test several hypotheses about the interaction of CM and PBL. Among them were: (i) Students using CMs for their study and revision would perform better on their assessment tasks, than those who did not. This was supported, but not strongly. (ii) Students with ‘good’ maps would do better than those with ‘poor’ maps. This was not supported. Many students with apparently ‘poor’ maps treated them as a sufficient set of keys to unlock very large databases and these students did well. Other students with ‘poor’ maps confessed to having a tenuous grip on their work and this accounted for the quality of their maps. This raises problems about using maps for assessment purposes. It may be that maps should be treated as very personal learning tools for the writer’s eyes only, analogous to a personal diary which could be easily misunderstood by a reader. [Chem. Educ. Res. Pract., 2006, 7 (2), 84-95]
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/C1RP90004H
We have investigated the effects of a teaching intervention based on evidence from educational theories and research data, on students' ideas in chemical kinetics. A quasi-experimental design was used to compare the outcomes for the intervention. The subjects of the study were 83 university first-year students, who were in two different classes in a 4-year pre-service science teacher-training programme in Turkey. During teaching, an 'evidence-informed instruction' was applied in the experimental group whereas 'traditional instruction' was followed in the control group. Students' understandings of chemical kinetics were elicited through a series of written tasks and individual interviews. The results showed that while there was no significant difference in students' understandings in chemical kinetics in the two groups on the pre-test, in the post-test the students in the experimental group achieved significantly higher learning gains in chemical kinetics than did the students in the control group. Moreover, in response to teaching, students in the experimental group were more likely to use their knowledge consistently across different contexts (average 63.1%) than students in the control group (average 19%). The significance of these findings for further research, and for policy and practice relating to science teaching, are discussed.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2019-08-13 , DOI:
10.1039/C9RP00128J
The debate on the use of pesticides is very current in the public media when it comes to topics such as organic farming, bee mortality, and the use of glyphosate. The broad range of pesticide applications and their potential environmental impact makes pesticides an interesting topic for science education in general and for chemistry teaching in particular. This is particularly true when conventional pesticide use is contrasted with current chemistry research efforts to develop alternatives based on the ideas of green chemistry. This paper discusses the potential relevance of pesticides for chemistry education in connection with education for sustainable development. It gives a brief outlook on pesticides in science teaching and connects the topic to socio-scientific issue-based chemistry education. A case study which developed a lesson plan for secondary school students is presented here. It defines pesticides, before focusing on the development of green pesticides as potential alternatives to current products. The lesson is focusing learning about chemistry rather than learning of chemistry in the means that the lesson introduces quite young chemistry learners (age range 15–17) to ideas of green and sustainable chemistry and how green alternatives in chemistry can be assessed and compared to traditional alternatives. Video vignettes of a scientist are used to introduce the topic to students. Finally, both glyphosate as a conventional, industrial pesticide and orange oil as an example of a green pesticide are compared using spider chart diagrams. The lesson plan was cyclically designed by a group of ten chemistry teachers using participatory action research. It was piloted with the help of secondary school chemistry student teachers and then tested in five German secondary school classes (grades 10/11). The use of the spider charts was regarded as especially helpful by the learners, most of whom felt that they had been able to understand the controversy surrounding pesticides.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2017-08-22 , DOI:
10.1039/C7RP00120G
Educational transformation in the 21st century demands in-depth knowledge and understanding in order to promote the development of higher-order thinking skills (HOTS). However, the most commonly reported problem with respect to developing a knowledge of chemistry is poor mastery of basic concepts. Chemistry laboratory educational activities are shown to be less effective in developing an optimum conceptual understanding and HOTS among students. One factor is a lack of effective assessment and evaluation tools. Therefore, the primary focus of this study is to explore concept maps as an assessment tool in order to move students' thinking skills to a higher level during laboratory learning activities. An embedded mixed method design is used in this study, which has also employed a pre-experimental research design. This design triangulates quantitative and qualitative data, which are combined to strengthen the findings. A low-directed concept mapping technique, convergence scoring method, and pre-post laboratory concept map were used in this study. An electrolysis HOTS test was used as the research instrument in order to measure the level of student achievement with respect to high-level questions. In addition, the thought process that is involved when students construct concept maps has been explored and studied in detail by utilising a think-aloud protocol. Results showed a positive development towards understanding and higher level thinking skills in students with respect to electrolysis concepts learned through chemistry laboratory activities. An investigation of the students' thinking processes showed that high-achieving students were more capable of giving a content-based explanation of electrolysis and engaged in monitoring activities more often while building a concept map. Nonetheless, all categories of students managed to show a positive increase in the activities of explanation and monitoring during the construction of concept maps after they were exposed to the assessment tool in the laboratory learning activities. In conclusion, the assessment activity using concept maps in laboratory learning activities has a positive impact on students' understanding and stimulates students to increase their HOTS.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2017-03-28 , DOI:
10.1039/C6RP00222F
National calls in science, technology, engineering, and technology education reform efforts have advanced the wide-scale engagement of students in undergraduate research for the preparation of a workforce and citizenry able to attend to the challenges of the 21st century. Awareness of the potential benefits and costs of these experiences has led to an emerging literature base outlining gains in participants’ cognitive, affective, and conative domains to support the impact of undergraduate research for students of all backgrounds; however, the majority of this work has relied on self-report data limiting inferences to the causal effects on student learning. As part of a larger project on apprentice-like undergraduate research experiences (UREs) in the physical sciences, the present exploratory study complemented indirect self-report data with direct performance data to assess the development of chemistry students’ scientific thinking skills over a research experience. Performance data were collected using the Performance assessment of Undergraduate Research Experiences (PURE) instrument, a validated tool designed to assess changes in chemistry students’ analytical and data driven decision-making skills through open-response tasks situated in real-world problems from primary literature. Twenty-four summer research students in chemistry (46% women; 50% 1st/2nd year students; 42% first time URE participant) from seven colleges and universities provided baseline and post-intervention performance data. Differences in pre/post-response task correctness provided a direct measure of individual changes in student competencies. Early study findings indicate the positive contributions of UREs to student's competencies in the areas of problem-solving, experimental design and the use of research techniques, data analysis and the interpretation of results, and the evaluation of primary literature. Survey data were also collected on students’ self-skill ratings to allow comparisons between perceived and demonstrated competencies, which were found to be weakly correlated. This work begins to offer direct evidence to the effect of UREs on student learning progressions as well as the potential use of performance test data in evaluating the success of research training interventions designed to improve scientific thinking skills.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2016-02-15 , DOI:
10.1039/C5RP00225G
The POGIL-PCL (Process-Oriented Guided Inquiry Learning in the Physical Chemistry Laboratory) project has developed a series of workshops to introduce faculty to POGIL-PCL and to facilitate the development of new experiments. More than 60 faculty members from various institutions have attended these workshops. Workshop participants were surveyed in order to evaluate the effectiveness of the workshop and better understand why faculty choose to adopt POGIL-PCL. Of the participants who completed the survey, 77% had used POGIL-PCL experiments. The results of the survey show that personal influence is a major factor in all stages of the adoption process.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2020-09-28 , DOI:
10.1039/D0RP00268B
Research on student argumentation in chemistry laboratories has mainly focused on evaluating the quality of students’ arguments and analyzing the structure of such arguments (i.e. claims, evidence, and rationale). Despite advances in these areas, little is known about the impact of activity framing on the nature of student argumentation in laboratory settings. In this research study, we analyzed the arguments generated by college organic chemistry students working on a substitution reaction experiment that was framed in two distinct ways: predict-verify and observe-infer. The arguments constructed by students in their post-laboratory reports under each laboratory frame were characterized by paying attention to both domain-specific and domain-general features. Our analysis revealed significant differences in the chemical concepts and ideas that students under the two conditions invoked, as well as in the level of integration, specificity, alignment, and type of reasoning observed within and across different argument components. Our findings highlight the importance of paying attention to how experiments are framed in terms of the goals, procedures, information, and tools available to students as these decisions can have a major impact on the nature of the claims students make, their use of evidence, and the approach to reasoning that they follow.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2020-05-22 , DOI:
10.1039/C9RP00269C
Using the Structure of Observed Learning Outcomes (SOLO) taxonomy as the analytic framework, this study examined the impact of the reasoning flow scaffold (RFS) on students’ written arguments. Two classes with a total of 88 10th grade students in a school participated in this study. One class, set as the experimental group, was taught scientific argumentation with RFS whereas the control class received conventional argumentation teaching. They all experienced three argument assignments of writing scientific arguments and the measurement task before and after the teaching intervention. The results of data analysis showed that after teaching intervention, students in the experimental group performed significantly better than those in the control group on evidence and rebuttal while there were no significant differences on claim or reason between the two groups. Some implications and suggestions are provided in the last part of this paper.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.00 | 41 | Science Citation Index Expanded | Not |
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